PSB 11 hydrochloride PSB 11 hydrochloride Potent and selective antagonist for the human adenosine A3 receptor, with low affinity for the rat A3 receptor (Ki values are 2.3 and > 10000 nM respectively). Displays > 1000-fold selectivity over human A1 and A2A receptors (Ki values are 4.1 and 3.3 μM respectively) and > 180-fold selectivity over rat A1, rat A2A and mouse A2B receptors. Acts as an inverse agonist in the [35S]GTPγS binding assay in hA3-CHO cells (IC50 = 36 nM).
Brand Name: Vulcanchem
CAS No.: 453591-58-7
VCID: VC0004441
InChI: InChI=1S/C16H16N5O.ClH/c1-3-11-9-21-15(17-11)12-14(20(2)16(21)22)19-13(18-12)10-7-5-4-6-8-10;/h4-8,11H,3,9H2,1-2H3;1H/q+1;
SMILES: CCC1CN2C(=N1)C3=NC(=NC3=[N+](C2=O)C)C4=CC=CC=C4.Cl
Molecular Formula: C16H17N5O.HCl
Molecular Weight: 331.8

PSB 11 hydrochloride

CAS No.: 453591-58-7

Inhibitors

VCID: VC0004441

Molecular Formula: C16H17N5O.HCl

Molecular Weight: 331.8

PSB 11 hydrochloride - 453591-58-7

CAS No. 453591-58-7
Product Name PSB 11 hydrochloride
Molecular Formula C16H17N5O.HCl
Molecular Weight 331.8
IUPAC Name 8-ethyl-4-methyl-2-phenyl-7,8-dihydroimidazo[2,1-f]purin-4-ium-5-one;hydrochloride
Standard InChI InChI=1S/C16H16N5O.ClH/c1-3-11-9-21-15(17-11)12-14(20(2)16(21)22)19-13(18-12)10-7-5-4-6-8-10;/h4-8,11H,3,9H2,1-2H3;1H/q+1;
SMILES CCC1CN2C(=N1)C3=NC(=NC3=[N+](C2=O)C)C4=CC=CC=C4.Cl
Description Potent and selective antagonist for the human adenosine A3 receptor, with low affinity for the rat A3 receptor (Ki values are 2.3 and > 10000 nM respectively). Displays > 1000-fold selectivity over human A1 and A2A receptors (Ki values are 4.1 and 3.3 μM respectively) and > 180-fold selectivity over rat A1, rat A2A and mouse A2B receptors. Acts as an inverse agonist in the [35S]GTPγS binding assay in hA3-CHO cells (IC50 = 36 nM).
Synonyms (8R)-8-Ethyl-1,4,7,8-tetrahydro-4-5H-imidazo[2,1-i]purin-5-one hydrochloride
PubChem Compound 73324725
Last Modified Nov 11 2021
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